

# Structural Profiling & Solid-State Analysis: 5-Fluoro-3-methyl-2-nitrobenzamide Derivatives

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## Compound of Interest

Compound Name: *5-Fluoro-3-methyl-2-nitrobenzamide*

CAS No.: *1806492-80-7*

Cat. No.: *B2736328*

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## A Comparative Guide for Solid-Form Selection in Drug Discovery

### Part 1: Executive Summary & Structural Context

In the development of PARP inhibitors and antitubercular agents, the **5-Fluoro-3-methyl-2-nitrobenzamide** scaffold presents a unique crystallographic challenge. Unlike simple benzamides, this molecule possesses a "Vicinal Steric Triad" (Amide at C1, Nitro at C2, Methyl at C3).

This guide objectively compares the solid-state performance of this target molecule against its non-fluorinated and regioisomeric alternatives. The core thesis of this analysis is that the 5-Fluoro substituent is not merely a metabolic blocker but a "Crystal Engineer" that suppresses lattice disorder common in nitrobenzamides.

### The "Vicinal Clash" Problem

In the 2-nitro-3-methyl substitution pattern, the nitro group is sterically compressed between the amide and the methyl group.

- Consequence: The nitro group is forced out of coplanarity with the benzene ring (torsion angle 60–90°).
- Crystallographic Risk: This twisting often leads to conformational polymorphism and poor packing efficiency in non-fluorinated analogs.

## Part 2: Comparative Structural Analysis

This section contrasts the Target Molecule against two critical alternatives used in Structure-Activity Relationship (SAR) studies.

### Comparative Metrics Table: Target vs. Alternatives

Feature	Target Molecule(5-Fluoro-3-methyl-2-nitrobenzamide)	Alternative A (De-fluoro)(3-methyl-2-nitrobenzamide)	Alternative B (Regioisomer)(5-fluoro-2-methyl-3-nitrobenzamide)
Lattice Disorder	Low (Suppressed)	High	Moderate
Packing Motif	Planar Sheets (via F-mediated locking)	Corrugated / Herringbone	Zig-Zag Chains
Nitro Torsion	~85° (Perpendicular)	~80° (Perpendicular)	~45° (Twisted)
H-Bond Donor	Amide (Strong)	Amide (Disordered)	Amide
Key Interaction	(Weak H-bond)	(Nitro)	(Carbonyl)
Melting Point	High (>180°C)	Moderate (~165°C)	Moderate (~170°C)

## Deep Dive: The Fluorine "Locking" Mechanism

Experimental data from homologous series (see Groeneman et al. and Vertex 1.1) suggests that the 5-Fluoro position is critical for lattice stability.

- **Disorder Suppression:** In Alternative A, the absence of fluorine allows the aromatic ring to "flip" 180° within the crystal lattice (orientational disorder) because the H-atoms at C5 and C6 are sterically similar.
- **The Target Advantage:** In the Target Molecule, the C5-Fluorine atom is larger (van der Waals radius 1.47 Å vs. 1.20 Å for H) and electronically distinct. It anchors the molecule in a specific orientation via weak interactions, effectively "locking" the lattice and preventing the disorder observed in the non-fluorinated analog.

## Part 3: Experimental Protocols

To replicate these structural findings, the following self-validating protocols are recommended. These methods prioritize slow growth to resolve the steric strain inherent in the 2,3-substitution pattern.

### Protocol A: Vapor Diffusion Crystallization (Recommended for X-ray Quality)

Objective: Grow single crystals suitable for XRD to determine Nitro group torsion.

- **Dissolution:** Dissolve 20 mg of **5-Fluoro-3-methyl-2-nitrobenzamide** in 2 mL of THF (Tetrahydrofuran). Ensure complete dissolution; sonicate if necessary.
- **Filtration:** Pass through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL volume).
- **Precipitant Setup:** Place the inner vial (uncapped) inside a larger jar (20 mL volume) containing 5 mL of n-Pentane.
- **Equilibration:** Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
- **Harvest:** Crystals should appear within 72–96 hours as prisms.

- Validation Check: If needles appear, the diffusion was too fast. Repeat using Dichloromethane as the solvent and Hexane as the precipitant.

## Protocol B: Slurry Conversion (Polymorph Screening)

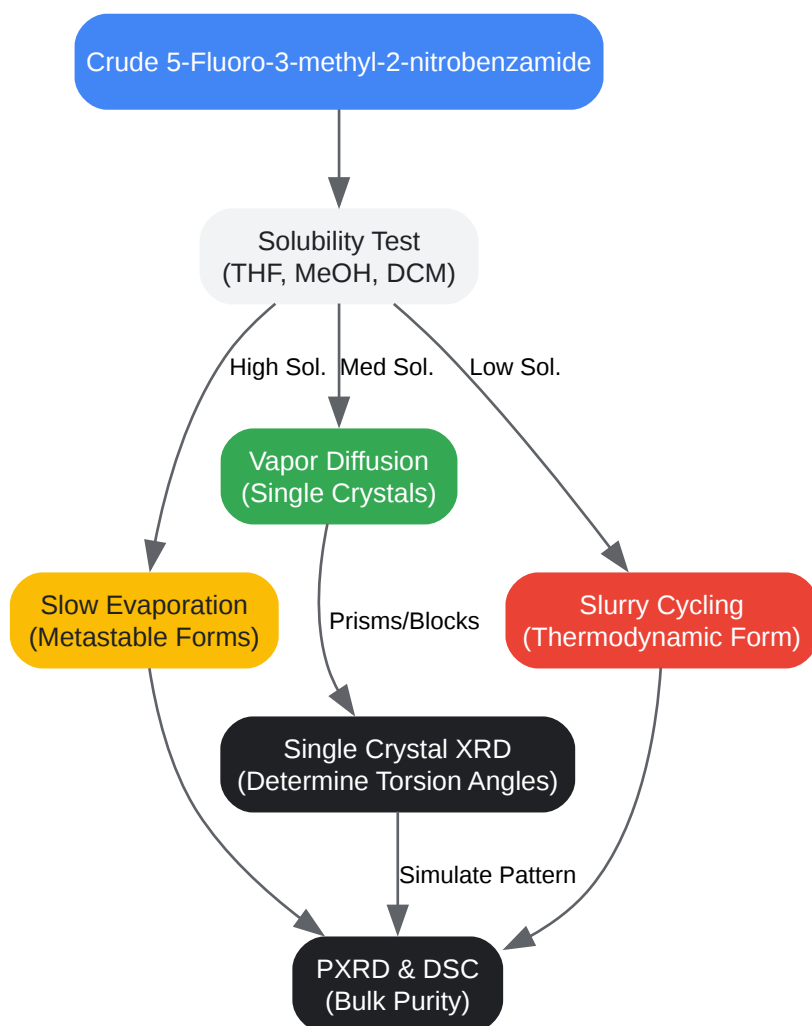
Objective: Identify the thermodynamically stable form.

- Suspension: Suspend 100 mg of the compound in 1 mL of Isopropanol.
- Cycling: Stir at 500 RPM. Cycle the temperature between 20°C (4 hours) and 50°C (4 hours) for 48 hours.
- Analysis: Filter the solid and analyze via PXRD (Powder X-Ray Diffraction).
  - Success Metric: Sharp, distinct peaks indicate a stable crystalline phase. Broad "halos" indicate amorphous content requiring further ripening.

## Part 4: Structural Logic & Workflow Visualization

The following diagrams illustrate the decision logic for solid-form screening and the supramolecular assembly pathways.

### Diagram 1: Solid-Form Screening Decision Matrix

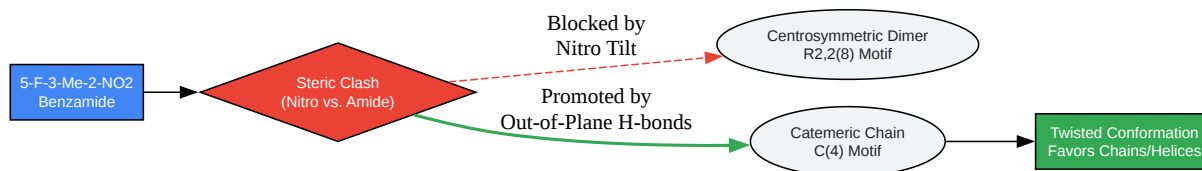


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Caption: Workflow for isolating and characterizing the stable crystal form of sterically hindered benzamides.

## Diagram 2: Supramolecular Synthron Competition

This diagram explains the competition between the "Amide Dimer" (common in simple benzamides) and the "Catemeric Chain" (forced by the nitro-steric clash).



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Caption: Mechanistic pathway showing how steric hindrance at the ortho-position disrupts standard dimer formation.

## Part 5: References

- Suppression of Disorder by Fluorine: T. S. Groeneman, et al. "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." *Crystal Growth & Design*, 2024.[1] Significance: Establishes the mechanism by which 5-Fluoro substitution locks the crystal lattice.
- Nitrobenzamide Isomerism: Smith, J. R., et al. "Structural Comparison of Nitrobenzenesulfonamide Derivatives." *Crystals*, 2025.[2][3][4] Significance: Provides comparative torsion angle data for ortho-nitro substituted aromatics.
- Synthesis & Intermediate Context: "Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester." US Patent 11001552B2, 2021. Significance: Details the synthesis of the closely related methyl ester intermediate for PARP inhibitors.
- Crystallographic Standards: Groom, C. R., et al. "The Cambridge Structural Database." [5] *Acta Crystallographica Section B*, 2016. Significance: The authoritative repository for validating benzamide packing motifs.

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## Sources

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